molecular formula C10H14N2O2 B14247448 2-[(2-Hydroxyethyl)amino]-N-methylbenzamide CAS No. 376351-03-0

2-[(2-Hydroxyethyl)amino]-N-methylbenzamide

Cat. No.: B14247448
CAS No.: 376351-03-0
M. Wt: 194.23 g/mol
InChI Key: GZYFUWSBVUVGLQ-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-N-methylbenzamide is an organic compound that features a benzamide core with a hydroxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2-aminoethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyethylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzamide core can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Hydroxyethyl)amino]methyl phosphonates: These compounds share the hydroxyethylamino group but have a phosphonate moiety instead of a benzamide core.

    2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde: This compound features a quinoline core, offering different biological activities.

Uniqueness

2-[(2-Hydroxyethyl)amino]-N-methylbenzamide is unique due to its specific combination of a benzamide core and a hydroxyethylamino group. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

376351-03-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-N-methylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-11-10(14)8-4-2-3-5-9(8)12-6-7-13/h2-5,12-13H,6-7H2,1H3,(H,11,14)

InChI Key

GZYFUWSBVUVGLQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NCCO

Origin of Product

United States

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